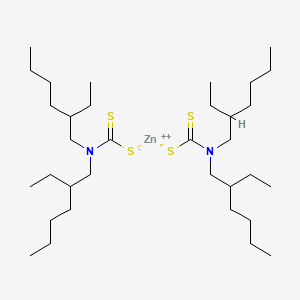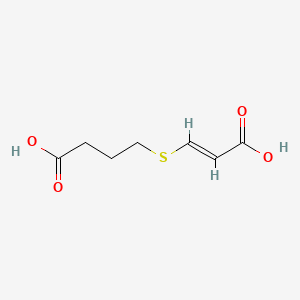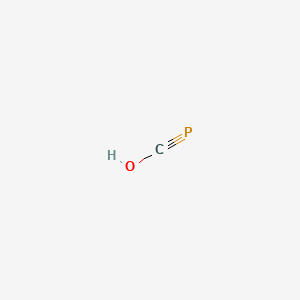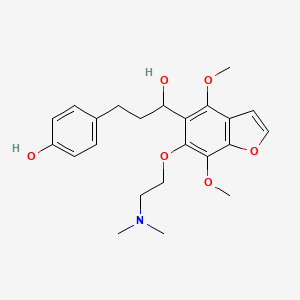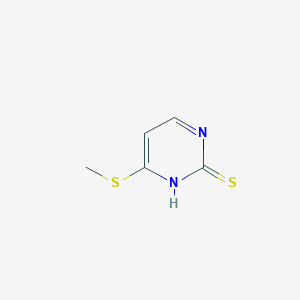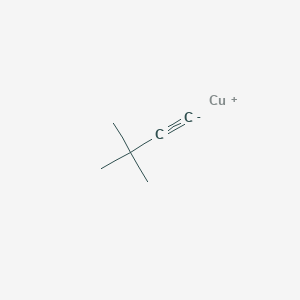
Copper, (3,3-dimethyl-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (3,3-dimethyl-1-butynyl)-, also known as (3,3-Dimethyl-1-butyn-1-yl)copper, is an organocopper compound with the molecular formula C₆H₉Cu. This compound is characterized by the presence of a copper atom bonded to a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Copper, (3,3-dimethyl-1-butynyl)- typically involves the reaction of 3,3-dimethyl-1-butyne with a copper(I) salt. One common method is the reaction of 3,3-dimethyl-1-butyne with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Copper, (3,3-dimethyl-1-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Copper, (3,3-dimethyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) derivatives.
Reduction: It can be reduced to form copper(0) species.
Substitution: The 3,3-dimethyl-1-butynyl group can be substituted with other functional groups in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(II) complexes, while substitution reactions can yield various organocopper compounds .
Aplicaciones Científicas De Investigación
Copper, (3,3-dimethyl-1-butynyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Copper, (3,3-dimethyl-1-butynyl)- exerts its effects involves the interaction of the copper atom with various molecular targets. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows the compound to catalyze various chemical reactions and interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Copper, (3,3-dimethylbut-1-ynyl)-: Similar in structure but may have different reactivity and applications.
Silver, (3,3-dimethylbut-1-ynyl)-: Contains a silver atom instead of copper, leading to different chemical properties.
Lithium, (3,3-dimethylbut-1-ynyl)-: Contains a lithium atom, used in different types of reactions.
Uniqueness
Copper, (3,3-dimethyl-1-butynyl)- is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its copper atom allows it to act as a catalyst in various organic transformations, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
40575-23-3 |
|---|---|
Fórmula molecular |
C6H9Cu |
Peso molecular |
144.68 g/mol |
Nombre IUPAC |
copper(1+);3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
Clave InChI |
XEWPXTZJTYOTIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#[C-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


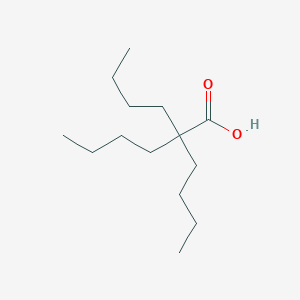

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
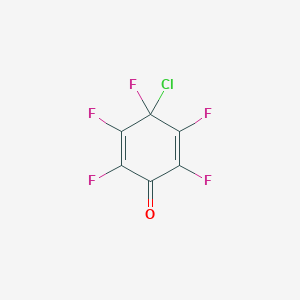
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
